Target-Specific Quantitative Data Gap for 3-Methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide
A thorough search of the primary literature, patents, and authoritative databases (PubChem, PubMed, WHO monitoring) did not identify any quantitative biological assay data (e.g., IC50, Ki, EC50) for this specific compound. The closest evidence is class-level inference from the 2009 Bioorg. Med. Chem. Lett. paper [1], which reports that structurally related oxadiazole-diarylpyrazole 4-carboxamides (e.g., compounds 12q and 12r) demonstrate CB1 IC50 values of 1.35 nM and 1.46 nM, respectively. The target compound differs by lacking the 5-tert-butyl group on the oxadiazole, the 4-bromophenyl group on the pyrazole, and the 2,4-dichlorophenyl N1 substitution present in those reference molecules. No direct comparator has been tested in the same assay.
| Evidence Dimension | CB1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 12q and 12r: IC50 = 1.35 nM and 1.46 nM; rimonabant (SR141716A) is the class benchmark [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro CB1 receptor binding assay (paper does not include target compound) |
Why This Matters
The absence of target-specific quantitative data means the compound cannot be scientifically prioritized over close analogs for CB1 or any other activity without generating new experimental data.
- [1] Lee SH, Seo HJ, Kim MJ, Kang SY, Song KS, Lee SH, Jung ME, Kim J, Lee J. Oxadiazole-diarylpyrazole 4-carboxamides as cannabinoid CB1 receptor ligands. Bioorg Med Chem Lett. 2009 Apr 1;19(7):1899-902. View Source
